molecular formula C10H13N3O3S B13992982 2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide CAS No. 42826-28-8

2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide

Katalognummer: B13992982
CAS-Nummer: 42826-28-8
Molekulargewicht: 255.30 g/mol
InChI-Schlüssel: PMCDCKNQBMQKKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide typically involves the condensation reaction of 2,2-dimethylpropanamide with 5-nitrothiophene-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiophene ring can also participate in interactions with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2-dimethyl-N-[(5-aminothiophen-2-yl)methylideneamino]propanamide
  • 2,2-dimethyl-N-[(5-bromothiophen-2-yl)methylideneamino]propanamide
  • 2,2-dimethyl-N-[(5-chlorothiophen-2-yl)methylideneamino]propanamide

Uniqueness

2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

42826-28-8

Molekularformel

C10H13N3O3S

Molekulargewicht

255.30 g/mol

IUPAC-Name

2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide

InChI

InChI=1S/C10H13N3O3S/c1-10(2,3)9(14)12-11-6-7-4-5-8(17-7)13(15)16/h4-6H,1-3H3,(H,12,14)

InChI-Schlüssel

PMCDCKNQBMQKKD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)NN=CC1=CC=C(S1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.